Technical Monograph: Methyl 4-Bromocrotonate
Technical Monograph: Methyl 4-Bromocrotonate
CAS Number: 1117-71-1 Document Type: Technical Guide & Application Whitepaper Version: 2.0 (Scientific Review)
Executive Summary
Methyl 4-bromocrotonate (Methyl (E)-4-bromo-2-butenoate) is a specialized bifunctional electrophile widely utilized in the synthesis of complex pharmaceutical intermediates, terpenes, and amino acid derivatives. Its utility stems from its dual reactivity: it functions as both an allylic electrophile and a Michael acceptor, though its primary application lies in vinylogous Reformatsky reactions .
This guide addresses the critical handling requirements of this compound—specifically its lachrymatory nature and thermal instability—and provides validated protocols for its deployment in carbon-carbon bond-forming reactions.
Chemical Architectonics & Physical Profile
Methyl 4-bromocrotonate is an
Physicochemical Data Table
| Property | Value | Technical Note |
| Molecular Formula | ||
| Molecular Weight | 179.01 g/mol | |
| Appearance | Clear, colorless to yellow/brown liquid | Darkens upon decomposition.[1][2][3] |
| Boiling Point | 83–85 °C @ 13 mmHg | Do not distill at atm pressure. |
| Density | 1.522 g/mL @ 25 °C | High density aids in phase separation. |
| Refractive Index | Purity indicator. | |
| Flash Point | 91–92 °C | Combustible. |
| Solubility | Soluble in THF, Et₂O, DCM; Insoluble in | Hydrolyzes slowly in moisture. |
| Storage | 2–8 °C (Refrigerate) | Store under inert gas ( |
Mechanistic Insight: The Regioselectivity Challenge
The core technical challenge when using methyl 4-bromocrotonate is controlling regioselectivity during nucleophilic attack or metal insertion.
The Vinylogous Reformatsky System
When treated with Zinc (Zn), the compound forms a zinc dienolate. This intermediate is ambident, capable of reacting at either the
-
-Attack: Results in a deconjugated
-hydroxy ester (branched product). - -Attack: Results in a conjugated unsaturated ester (linear chain extension).
Researchers must manipulate solvent polarity and temperature to steer this selectivity. Harder electrophiles typically favor
Diagram: Reactivity & Regioselectivity Pathways
Figure 1: Mechanistic divergence of Methyl 4-bromocrotonate showing the competition between alpha and gamma addition pathways in Reformatsky reactions.
Safety & Handling (Critical)
Hazard Classification: DANGER
-
Lachrymator: This compound is a potent tear gas. Opening a bottle outside a fume hood will evacuate a laboratory.
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
Mandatory Safety Protocol
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during transfer.[3][4]
-
Decontamination: Glassware should be rinsed with a dilute alcoholic KOH solution or acetone in the hood before removal for cleaning.
-
Spill Management: Do not wipe with paper towels (increases surface area for evaporation). Absorb with vermiculite or sand, neutralize, and dispose of as hazardous chemical waste.
Validated Experimental Protocols
Protocol A: Vinylogous Reformatsky Reaction (General Procedure)
Objective: Coupling with benzaldehyde to form the hydroxy-ester derivative.
Materials:
-
Methyl 4-bromocrotonate (1.0 equiv)[5]
-
Benzaldehyde (1.0 equiv)
-
Zinc dust (1.5 equiv) – Must be activated
-
THF (Anhydrous)
-
Trimethyl borate (Optional: Promotes
-selectivity in some substrates)
Workflow:
-
Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under high vacuum with heating. This is critical for initiation.
-
Initiation: In a flame-dried 3-neck flask under Argon, suspend activated Zn in minimal THF. Add a crystal of iodine.
-
Addition: Add 10% of the Methyl 4-bromocrotonate solution. Warm gently until the iodine color fades (initiation sign).
-
Main Reaction: Add the remaining bromide and the aldehyde dropwise simultaneously (or pre-mixed) over 30–60 minutes. Maintain a gentle reflux.
-
Quench: Cool to 0°C. Quench with saturated
(aq). -
Workup: Extract with
(x3). Wash combined organics with brine. Dry over . -
Purification: Silica gel chromatography. Note: The product is often a mixture of
and isomers.
Protocol B: Synthesis of Phosphonium Salt (Wittig Precursor)
Objective: Preparation of (3-methoxycarbonyl-2-propenyl)triphenylphosphonium bromide.
Rationale: This salt allows the 4-carboxy-butenyl moiety to be attached to ketones via Wittig olefination.
Workflow:
-
Dissolve Methyl 4-bromocrotonate (10 mmol) in anhydrous Toluene (20 mL).
-
Add Triphenylphosphine (
) (10 mmol). -
Stir at room temperature for 12–24 hours. The product often precipitates as a white solid.
-
Filtration: Filter the solid under inert atmosphere (hygroscopic).
-
Wash: Wash with cold dry toluene or hexane to remove unreacted starting materials.
-
Drying: Dry under high vacuum. Store in a desiccator.
Stability & Storage Troubleshooting
Methyl 4-bromocrotonate is prone to autocatalytic decomposition . The bromide can hydrolyze to form HBr, which catalyzes further degradation and polymerization.
| Observation | Diagnosis | Remediation |
| Liquid turns dark brown/black | Polymerization/Decomposition | Distill under reduced pressure immediately if salvageable; otherwise discard. |
| Fuming upon opening | Hydrolysis (HBr release) | Material is compromised. Do not use for sensitive catalysis. |
| Precipitate formation | Polymerization | Filter; check purity of filtrate by NMR. |
Best Practice: Purchase in small quantities (e.g., 1g, 5g) and use immediately. If storage is required, flush the septum-sealed bottle with Argon and store at 4°C.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24896822, Methyl 4-bromocrotonate. Retrieved from [Link]
-
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational Mechanism).[6][7]
-
Beilstein Journals. (2014). Recent developments in the asymmetric Reformatsky-type reaction. Retrieved from [Link]
Sources
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- 3. Methyl 4-Bromocrotonate | 1117-71-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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